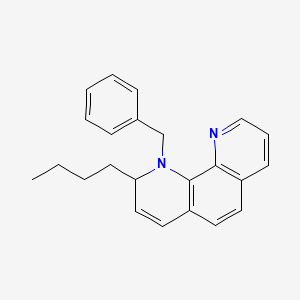![molecular formula C11H18O3 B14186971 Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate CAS No. 922724-86-5](/img/structure/B14186971.png)
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate is an organic compound with a complex structure that includes an ester functional group, an allyl ether, and a chiral center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of (4S)-4-methyl-6-hydroxyhex-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Another approach involves the allylation of (4S)-4-methyl-6-hydroxyhex-2-enoic acid with allyl bromide in the presence of a base such as potassium carbonate, followed by esterification with methanol.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyl ether can undergo nucleophilic substitution reactions to form different ether derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide for ether formation.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ether derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate involves its interaction with various molecular targets. The ester and allyl ether groups can participate in enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, potentially modulating biological processes such as inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (4S)-4-methyl-6-hydroxyhex-2-enoate: Lacks the allyl ether group, making it less reactive in certain chemical reactions.
Methyl (4S)-4-methyl-6-[(prop-2-yn-1-yl)oxy]hex-2-enoate: Contains a propynyl ether group instead of an allyl ether, leading to different reactivity and applications.
Uniqueness
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate is unique due to its combination of an ester, an allyl ether, and a chiral center. This combination provides a versatile platform for various chemical transformations and potential biological activities, making it a valuable compound in research and industry.
Propiedades
Número CAS |
922724-86-5 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
methyl (4S)-4-methyl-6-prop-2-enoxyhex-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-8-14-9-7-10(2)5-6-11(12)13-3/h4-6,10H,1,7-9H2,2-3H3/t10-/m1/s1 |
Clave InChI |
WCZHJEAZMDEZCQ-SNVBAGLBSA-N |
SMILES isomérico |
C[C@@H](CCOCC=C)C=CC(=O)OC |
SMILES canónico |
CC(CCOCC=C)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)


![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)
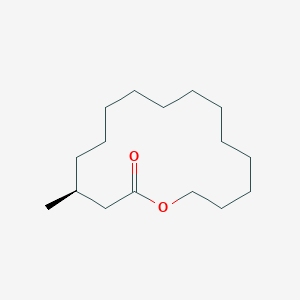
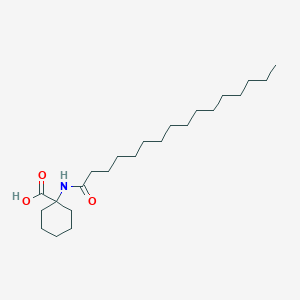
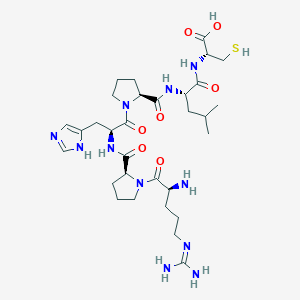
![N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea](/img/structure/B14186939.png)
![1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene](/img/structure/B14186948.png)
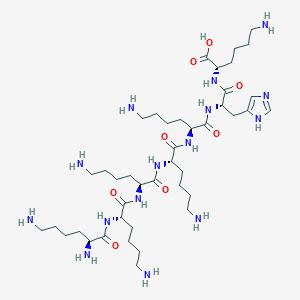
![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)
